LSD1 Inhibition: 941957-91-1 vs. Amino‑Carboxamide Benzothiazole Hit Compound 37
941957-91-1 inhibits human recombinant LSD1 with an IC₅₀ of 10 000 nM (10 μM) in an Amplex‑red‑coupled H₂O₂ assay using a methylated peptide substrate and 30 min incubation [1]. In comparison, the amino‑carboxamide benzothiazole hit Compound 37, identified through fragment‑based drug design and tested in a comparable biochemical format, displays an IC₅₀ of 18 400 nM (18.4 μM) [2]. The 1.84‑fold improvement in potency for 941957‑91-1, despite lacking the amine substituent present in Compound 37, highlights the contribution of the N‑benzyl and 5‑methoxy groups to LSD1 binding.
| Evidence Dimension | LSD1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10 000 nM (10.0 μM) |
| Comparator Or Baseline | Compound 37 (amino-carboxamide benzothiazole) IC₅₀ = 18 400 nM (18.4 μM) |
| Quantified Difference | 1.84-fold lower IC₅₀ (higher potency) for 941957-91-1 |
| Conditions | Human recombinant LSD1; H₂O₂‑coupled Amplex‑red assay; methylated peptide substrate; 30 min incubation |
Why This Matters
941957-91-1 offers a measurable potency advantage over a publicly disclosed amino‑carboxamide benzothiazole hit, making it a more attractive starting point for SAR studies where initial potency is a key selection criterion.
- [1] BindingDB. BDBM50067587, LSD1 IC₅₀ = 10 000 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 View Source
- [2] Alnabulsi S et al. J Mol Graph Model. 2019;92:107440. Compound 37 IC₅₀ = 18.4 μM. View Source
